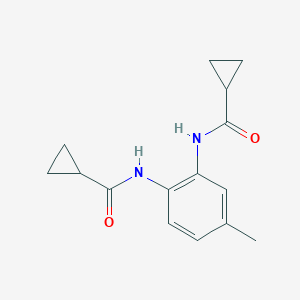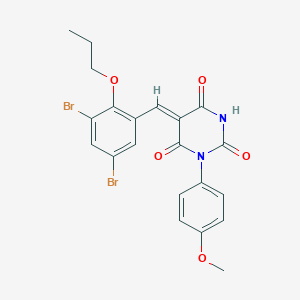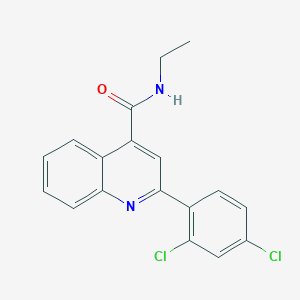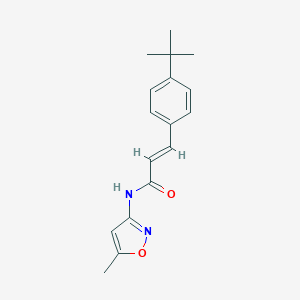
N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE is a complex organic compound with the molecular formula C15H18N2O2 This compound is known for its unique structure, which includes a cyclopropylcarbonyl group and a cyclopropanecarboxamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE typically involves the reaction of 2-amino-5-methylbenzoic acid with cyclopropylcarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate amide, which is then cyclized to form the final product. The reaction conditions often include a solvent such as dichloromethane and a temperature range of 0-25°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the amide groups to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopropylcarbonyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-[(cyclopropylcarbonyl)amino]benzamide
- 2-[(cyclopropylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
- 2-[(cyclopropylcarbonyl)amino]-N-(4-phenylpyridin-3-yl)pyridine-4-carboxamide
Uniqueness
N-(2-CYCLOPROPANEAMIDO-5-METHYLPHENYL)CYCLOPROPANECARBOXAMIDE is unique due to its specific structural features, such as the presence of both cyclopropylcarbonyl and cyclopropanecarboxamide groups. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C15H18N2O2 |
|---|---|
Poids moléculaire |
258.32 g/mol |
Nom IUPAC |
N-[2-(cyclopropanecarbonylamino)-4-methylphenyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C15H18N2O2/c1-9-2-7-12(16-14(18)10-3-4-10)13(8-9)17-15(19)11-5-6-11/h2,7-8,10-11H,3-6H2,1H3,(H,16,18)(H,17,19) |
Clé InChI |
ADIKLDUKSYMZBW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)NC(=O)C2CC2)NC(=O)C3CC3 |
SMILES canonique |
CC1=CC(=C(C=C1)NC(=O)C2CC2)NC(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B329938.png)
![2-({4-allyl-5-[(4-chlorophenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B329939.png)

![ethyl 4-[({2-bromo-6-ethoxy-4-[(1-(3-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenoxy}acetyl)amino]benzoate](/img/structure/B329942.png)
![Isopropyl 4-cyano-3-methyl-5-[(3,4,5-trimethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B329944.png)
![2-(4-Ethoxyphenyl)-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]carbonyl}quinoline](/img/structure/B329947.png)
![Isopropyl 6-methyl-2-({[2-(2-methylphenyl)-4-quinolinyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B329948.png)


![2-(2-methoxy-4-{[3-methyl-1-(3-methylphenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B329954.png)
![4-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B329955.png)
![Ethyl 5-carbamoyl-4-methyl-2-[(phenoxyacetyl)amino]thiophene-3-carboxylate](/img/structure/B329957.png)


